![molecular formula C8H8N2OS B138814 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile CAS No. 150986-82-6](/img/structure/B138814.png)

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile

Descripción general

Descripción

The compound 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is a derivative of the 2-amino-pyran family, which is a significant class of heterocyclic compounds. These compounds have been synthesized through various methods, often involving multicomponent reactions that allow for the introduction of diverse functional groups, leading to a wide range of applications in medicinal chemistry and material science.

Synthesis Analysis

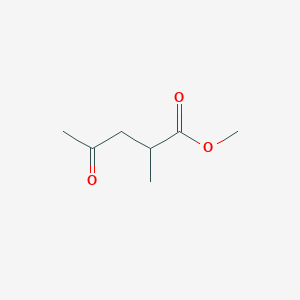

Several papers describe the synthesis of related 2-amino-pyran derivatives. For instance, a visible-light initiated one-pot, three-component synthesis of 2-amino-4H-pyran-3,5-dicarbonitrile derivatives is reported, which does not require additives or chromatographic separation and can be scaled up for gram-scale synthesis . Another paper discusses the synthesis of 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles using a deep eutectic solvent, which avoids toxic catalysts and solvents . Additionally, an ultrasound-promoted synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile scaffolds in aqueous media is described as a green chemistry approach . These methods highlight the versatility and adaptability of the synthesis of 2-amino-pyran derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile has been elucidated, revealing monoclinic crystals with specific cell parameters and stabilization by various intermolecular interactions . Similarly, the structure of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile has been determined, showing monoclinic crystals with distinct hydrogen bonding and π interactions .

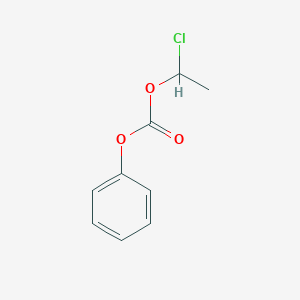

Chemical Reactions Analysis

The 2-amino-pyran derivatives participate in various chemical reactions. For instance, an electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile leads to 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives under neutral conditions . Additionally, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives demonstrates the reactivity of the amino group in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-pyran derivatives are closely related to their molecular structure. The crystallographic studies provide insights into the stability of these compounds, which is often due to hydrogen bonding and other non-covalent interactions . These interactions can influence the solubility, melting points, and other physical properties of the compounds. The presence of electron-withdrawing groups like the nitrile function can affect the chemical reactivity, making these compounds suitable for further functionalization.

Aplicaciones Científicas De Investigación

Tunable Fluorescence

- Thieno[3,2-c]pyrans, closely related to the compound , exhibit substituent-dependent fluorescence. Certain derivatives show high fluorescence quantum yields with large Stokes shifts, while others exhibit aggregation-induced emission (AIE) (Sahu et al., 2014).

Synthesis of Derivatives

- Conditions for synthesizing derivatives of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans have been optimized, leading to improved yields. These compounds have been used to develop new pyrano[4′,3′:4,5]thieno[2,3-b]pyridines (Paronikyan et al., 2020).

Antimicrobial and Antioxidant Activities

- Novel derivatives of 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile have been synthesized and evaluated for antimicrobial and antioxidant activities. Certain compounds exhibited marked zone of inhibition and strong interactions with dihydrofolic reductase (Lagu & Yejella, 2020).

Antiproliferative and Antiprostate Cancer Activities

- Heterocyclic compounds derived from similar structures showed significant cytotoxicity against cancer cell lines and inhibition of certain tyrosine kinases, encouraging further research in this area (Mohareb & Abdo, 2022).

Photovoltaic Properties

- Derivatives such as 2-Amino-4-(2-Cl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile have been used in organic–inorganic photodiode fabrication, demonstrating photovoltaic properties and potential in device applications (Zeyada et al., 2016).

Antibacterial and Antioxidant Properties

- Synthesized pyrano[3,2-b]pyran derivatives have been evaluated for their antibacterial and antioxidant properties, with some showing significant activity (Memar et al., 2020).

Photochemical Reactions

- Studies have shown that 2-amino-4H-pyran-3-carbonitriles can undergo photochemical ring contraction under certain conditions, impacting their biological activities (da Silva et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is the Ras-related GTPases, specifically Rab7 . Rab7 is a key regulator of intracellular trafficking and lysosomal biogenesis .

Mode of Action

This compound acts as a potent and competitive inhibitor of Ras-related GTPases . It binds potently to the Rab7 nucleotide binding site, thereby antagonizing its function .

Biochemical Pathways

The inhibition of Rab7 disrupts the normal functioning of intracellular trafficking and lysosomal biogenesis . This can have downstream effects on various cellular processes, including protein degradation and cell signaling .

Result of Action

The inhibition of Rab7 by 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can lead to reduced class switch DNA recombination (CSR) in B cells and survival of plasma cells . This could potentially impact immune responses.

Propiedades

IUPAC Name |

2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-3-6-5-1-2-11-4-7(5)12-8(6)10/h1-2,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCSOSJCWRZLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C(=C(S2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353283 | |

| Record name | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | |

CAS RN |

150986-82-6 | |

| Record name | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150986-82-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

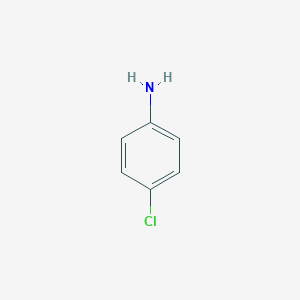

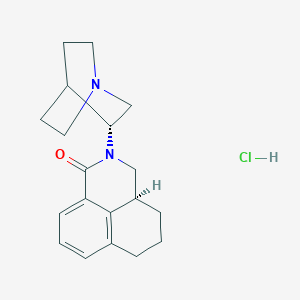

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)

![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)

![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)